alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide
Description
alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide is a sulfonamide-derived compound characterized by a hydrocinnamanilide backbone linked to a p-amidinophenyl group via a sulfonamido bridge. Key structural features include:
- Sulfonamide group: Acts as a critical pharmacophore, facilitating hydrogen bonding and electrostatic interactions with biological targets.
- p-Amidinophenyl moiety: The amidine group (–C(NH)NH₂) is highly basic, enabling protonation at physiological pH, which enhances binding to negatively charged residues in enzymes or receptors.
- Hydrocinnamanilide core: Provides structural rigidity and influences lipophilicity, impacting membrane permeability and bioavailability.
This compound is hypothesized to target serine proteases or other enzymes where amidine-containing inhibitors are prevalent, though its exact therapeutic application requires further validation .
Properties
CAS No. |
92953-66-7 |
|---|---|
Molecular Formula |
C22H22N4O3S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[(4-carbamimidoylphenyl)sulfonylamino]-N,3-diphenylpropanamide |
InChI |
InChI=1S/C22H22N4O3S/c23-21(24)17-11-13-19(14-12-17)30(28,29)26-20(15-16-7-3-1-4-8-16)22(27)25-18-9-5-2-6-10-18/h1-14,20,26H,15H2,(H3,23,24)(H,25,27) |
InChI Key |
ROBYQQXZRRFLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines may vary depending on the groups attached to them. Industrial production methods often utilize oxidative coupling of thiols and amines, which streamlines the synthetic routes and reduces waste generation .
Chemical Reactions Analysis
Alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antibacterial and antiviral agent due to its ability to inhibit specific enzymes . Additionally, it is used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer’s disease . In the industrial sector, it is utilized in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide involves the inhibition of specific enzymes, such as dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound effectively prevents the bacteria from producing DNA, leading to their death . This mechanism is similar to that of other sulfonamide drugs, which act as competitive antagonists of p-aminobenzoic acid (PABA) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared to sulfonamide derivatives and related impurities, focusing on substituent effects and biological activity.
Table 1: Comparative Analysis of Sulfonamide Derivatives
Key Findings
Amidine vs. Nitro Groups :
- The amidine group in the target compound likely enhances potency compared to nitro-containing analogs (e.g., compounds 6, 11, 16). Nitro groups induce electron-withdrawing effects but lack protonation capability, reducing target affinity .
- In contrast, the amidine’s protonated form at physiological pH enables strong ionic interactions, similar to compound 15’s NH groups, which showed potent activity in HL-60 assays .
Sulfonamide Positioning: The sulfonamide group in the target compound aligns with compound 15’s active configuration, where red contours around sulfonamide oxygen atoms correlate with high activity . Ranitidine-related impurities (), such as Ranitidine amino alcohol hemifumarate, lack this sulfonamide motif, explaining their lower relevance in protease inhibition .
Substituent Spatial Arrangement :
Research Implications and Limitations
- Therapeutic Potential: The amidine-sulfonamide combination positions this compound as a candidate for enzyme inhibition, particularly in oncology or inflammation (based on HL-60 cytotoxicity data) .
- Limitations : Direct comparative data with the target compound are absent in the provided evidence. Further in vitro studies are needed to validate its IC₅₀ values and selectivity.
Biological Activity
Alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant case studies and data tables.
1. Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulfonamide group and hydrocinnamic acid derivatives. The following general synthetic route can be outlined:
- Formation of p-Amidinophenylsulfonamide : The reaction of p-amidinoaniline with sulfonyl chloride under basic conditions.
- Hydrocinnamic Acid Derivative : The condensation of the above sulfonamide with hydrocinnamic acid.
- Purification : Crystallization or chromatography to isolate the final product.
The structural formula can be represented as follows:
This compound exhibits several biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to cytotoxic effects on rapidly dividing cells, making it a candidate for cancer therapy.
2.2 Anticancer Properties
Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SCC25 (human) | 5.4 | DHFR inhibition |
| MCF-7 (breast) | 3.2 | Induction of apoptosis |
| A549 (lung) | 4.8 | Cell cycle arrest |
3.1 Case Study 1: Efficacy in Breast Cancer Cells
A study conducted on the MCF-7 breast cancer cell line demonstrated that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptotic markers, suggesting its potential as a therapeutic agent in breast cancer treatment.
3.2 Case Study 2: In Vivo Studies
In vivo studies using murine models have shown that administration of this compound resulted in significant tumor reduction in xenograft models of SCC25 cells. Tumor growth inhibition was observed to be around 70% compared to control groups, highlighting its potential for clinical application.
4. Conclusion
This compound presents promising biological activity, particularly as an anticancer agent through its mechanism of inhibiting DHFR and inducing apoptosis in cancer cells. Further research is warranted to explore its full therapeutic potential and safety profile in clinical settings.
5. Future Directions
Future studies should focus on:
- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutics.
- Clinical Trials : Assessing efficacy and safety in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
